molecular formula C22H21N5O4S B2626892 N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-36-9

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2626892
M. Wt: 451.5
InChI Key: LVWSYGODTFQZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains an indoline group, a pyrimidine ring, and a benzamide moiety, which are common structures in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrimidine rings are aromatic, which may contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amino and methoxy groups could affect its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several synthesized derivatives featuring complex structures similar to the queried compound have been evaluated for their antimicrobial and antifungal effectiveness. These studies highlight the potential of these compounds in combating bacterial and fungal infections. For instance, compounds with tetrahydropyrimidine and isatin hybrids have shown potential as antibacterial, antifungal, and anti-tubercular agents (T. N. Akhaja & J. Raval, 2012). Similarly, derivatives incorporating thiazole rings have been synthesized and screened for their antimicrobial activity, indicating their potential in therapeutic interventions for microbial diseases (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

Anticancer Activities

Compounds with structures incorporating elements like 3-methoxybenzamide and related scaffolds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, showing promising anticancer activity (Pei Huang et al., 2020).

Tyrosine Kinase Inhibitors

Research on substituted aminopyrimidines has revealed high inhibitory activity against several protein kinases, suggesting potential applications in designing novel tyrosine kinase inhibitors (N. Stolpovskaya et al., 2019). This highlights the relevance of pyrimidine derivatives in developing targeted therapies for cancer and other diseases.

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its bioactivity, if applicable, and optimizing its synthesis process .

properties

IUPAC Name

N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-31-15-8-6-14(7-9-15)20(29)24-18-19(23)25-22(26-21(18)30)32-12-17(28)27-11-10-13-4-2-3-5-16(13)27/h2-9H,10-12H2,1H3,(H,24,29)(H3,23,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWSYGODTFQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

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